N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide
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Overview
Description
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide is a synthetic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.40 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propionanilide and the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for these receptors .
Comparison with Similar Compounds
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can be compared with other similar compounds, such as:
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar pharmacological effects but different structural features.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the substituent groups, leading to differences in potency and safety profiles.
Properties
CAS No. |
97020-73-0 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)18(14-9-5-4-6-10-14)13(2)16(20)17-11-7-8-12-17/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |
InChI Key |
ATCOBBKSXIUUSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCC2 |
Origin of Product |
United States |
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